molecular formula C13H18ClNO2 B195610 Hydroxy Bupropion CAS No. 357399-43-0

Hydroxy Bupropion

Cat. No.: B195610
CAS No.: 357399-43-0
M. Wt: 255.74 g/mol
InChI Key: RCOBKSKAZMVBHT-UHFFFAOYSA-N
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Scientific Research Applications

Pharmacological Profile

Hydroxy bupropion exhibits unique pharmacological characteristics that contribute to the overall effects of bupropion. It functions primarily as a norepinephrine-dopamine reuptake inhibitor, enhancing neurotransmitter levels in the brain, which is crucial for its antidepressant effects. Studies suggest that this compound may be responsible for a significant portion of bupropion's antidepressant activity due to its potency in modulating noradrenergic and dopaminergic systems .

Table 1: Pharmacokinetic Properties of this compound

ParameterValue
Half-life21-32 hours (varies with liver function)
Cmax (peak plasma concentration)Significantly lower in patients with hepatic cirrhosis
AUC (Area Under Curve)Increased by 1.5-fold in severe liver impairment

Treatment of Major Depressive Disorder

This compound plays a crucial role in the treatment of major depressive disorder (MDD). Clinical trials have demonstrated that bupropion, through its metabolite this compound, effectively reduces depressive symptoms and prevents relapse in patients who have responded to initial treatment. In a long-term study, patients treated with bupropion showed significantly lower relapse rates compared to those on placebo .

Smoking Cessation

Bupropion is widely recognized for its efficacy in smoking cessation. This compound contributes to this effect by alleviating withdrawal symptoms and reducing cravings, making it an effective component of smoking cessation therapies . In clinical studies, patients using bupropion reported a higher rate of abstinence compared to those receiving placebo treatments.

Attention-Deficit/Hyperactivity Disorder (ADHD)

Emerging research indicates that this compound may also be beneficial in treating attention-deficit/hyperactivity disorder. Its mechanism of action aligns with the neurochemical dysregulation observed in ADHD, particularly its effects on norepinephrine and dopamine levels . Clinical observations have noted improvements in attention and hyperactivity symptoms among patients treated with bupropion.

Case Studies and Research Findings

Several case studies have illustrated the practical applications of this compound:

  • Case Study 1 : A 35-year-old female patient with treatment-resistant depression switched from selective serotonin reuptake inhibitors to bupropion SR (sustained release) and experienced significant improvement in mood and energy levels within four weeks, attributed largely to this compound's activity .
  • Case Study 2 : In a clinical trial involving smokers with comorbid depression, participants reported reduced cravings and improved mood when treated with bupropion compared to placebo, highlighting the dual benefit of this compound in managing both conditions .

Biological Activity

Hydroxy bupropion, also known as 6-hydroxybupropion, is the principal active metabolite of the antidepressant and smoking cessation drug bupropion. This compound plays a significant role in the pharmacological effects of bupropion, particularly in its antidepressant activity. This article delves into the biological activity of this compound, exploring its pharmacokinetics, mechanisms of action, clinical implications, and relevant case studies.

Pharmacokinetics

This compound is formed from bupropion primarily through the action of the cytochrome P450 enzyme CYP2B6 during first-pass metabolism in the liver. Studies indicate that after oral administration of bupropion, this compound concentrations in plasma can be 16 to 20 times greater than those of the parent compound .

Key Pharmacokinetic Parameters:

ParameterValue
Bioavailability80-90%
Distribution Half-life3-4 hours
Plasma Protein Binding82-88%

This compound exhibits moderate plasma protein binding and is considered to have a higher potency than its parent compound, contributing significantly to the overall therapeutic effects of bupropion .

The mechanism by which this compound exerts its effects involves several neurotransmitter systems:

  • Norepinephrine Transporter (NET) Inhibition : this compound has a similar affinity for NET as bupropion but displays approximately 50% of its antidepressant activity despite achieving higher plasma concentrations .
  • Dopaminergic Activity : It contributes to dopaminergic neurotransmission, enhancing dopamine levels in certain brain regions, which is thought to be beneficial for mood regulation and motivation .
  • Chiral Variants : this compound exists as a mixture of four enantiomers due to its two chiral centers; however, only specific enantiomers are significantly active in humans .

Clinical Implications

This compound's biological activity is crucial in treating conditions such as major depressive disorder (MDD) and seasonal affective disorder (SAD). Clinical studies have shown that patients treated with bupropion exhibit improvements in depressive symptoms correlated with elevated levels of this compound .

Case Study Overview:

A notable case involves a pediatric patient who experienced severe symptoms following unintentional ingestion of bupropion. The clinical presentation included seizures and respiratory distress, which were ultimately linked to this compound's pharmacological effects. The patient required intensive care but recovered without neurological sequelae after appropriate management .

Research Findings

Recent research underscores this compound's role in enhancing noradrenergic activity while demonstrating a complex interaction with dopaminergic systems. Studies have indicated that chronic administration leads to adaptations in neurotransmitter receptor sensitivity, contributing to the long-term efficacy of treatment with bupropion .

Q & A

Q. Basic: What analytical techniques are recommended for the simultaneous quantification of Bupropion and Hydroxy Bupropion in pharmacokinetic studies?

Answer: A validated LC-MS/MS method with solid-phase extraction is widely used for simultaneous quantification. This approach achieves an LLOQ of 1.75 ng/mL for Bupropion and 5.0 ng/mL for this compound in plasma, ensuring high sensitivity and specificity. Chromatographic separation of isomers (e.g., erythro- and threo-hydrobupropion) is critical, requiring optimized column chemistry and mobile phase gradients. Method validation must include recovery rates (~90%) and reproducibility across inter-day and intra-day assays .

Q. Basic: What are the primary metabolic pathways involved in the conversion of Bupropion to this compound?

Answer: Bupropion is metabolized predominantly via CYP2B6-mediated hydroxylation to form this compound. Pharmacokinetic studies must account for genetic polymorphisms in CYP2B6, which significantly alter metabolite exposure. For example, CYP2B6 slow metabolizers exhibit reduced this compound plasma levels, impacting clinical outcomes in smoking cessation trials. Analytical methods should monitor both parent and metabolite concentrations to assess metabolic efficiency .

Q. Advanced: How can researchers address species-specific differences in this compound metabolism when extrapolating preclinical findings to humans?

Answer: Mice are preferred over rats for preclinical studies due to closer metabolic parallels with humans. In mice, this compound reaches cerebrospinal fluid concentrations six-fold higher than Bupropion, mirroring human pharmacokinetics. Conversely, rats exhibit rapid elimination and lower metabolite formation, making them less predictive. Experimental designs should include species-specific pharmacokinetic profiling and cross-species comparisons of CYP2B6 activity .

Q. Advanced: What experimental approaches are used to investigate the enantioselective pharmacological effects of this compound isomers?

Answer: Chiral chromatography (e.g., using amylase- or cellulose-based columns) separates (2S,3S)- and (2R,3R)-hydroxybupropion enantiomers. In vivo studies in mice demonstrate that (2S,3S)-hydroxybupropion reverses nicotine tolerance via nicotinic acetylcholine receptor modulation, while the (2R,3R)-form is inactive. Behavioral assays (e.g., nicotine withdrawal models) paired with neurochemical analyses (e.g., monoamine transporter inhibition) are essential to elucidate enantiomer-specific mechanisms .

Q. Advanced: How should researchers design experiments to resolve contradictions in reported neurochemical mechanisms of this compound?

Answer: Contradictions arise from differing model systems (e.g., cell lines vs. whole-animal studies) and metabolite stability issues. To resolve these, use:

  • Integrated assays : Compare in vitro transporter inhibition (e.g., dopamine/norepinephrine reuptake) with in vivo microdialysis measurements.
  • Stabilized metabolites : Prevent ex vivo degradation by adding esterase inhibitors in plasma samples.
  • Dose-response profiling : Assess metabolite contributions at clinically relevant concentrations (e.g., 100–500 nM) .

Q. Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer: Use nitrile gloves, lab coats, and eye protection to avoid dermal/ocular exposure. Store the compound in airtight containers at ambient temperature, away from light. In case of inhalation, move to fresh air; for ingestion, rinse the mouth and seek medical attention. Safety data sheets (SDS) should be reviewed for specific handling protocols, as acute toxicity data remain incomplete .

Q. Advanced: What strategies differentiate this compound’s effects from Bupropion in in vivo models?

Answer: Administer this compound directly via intracerebroventricular (ICV) injection to bypass hepatic metabolism. Compare outcomes (e.g., nicotine dependence reversal) with oral Bupropion treatment. Pharmacokinetic sampling (plasma and CSF) and selective CYP2B6 inhibition (e.g., using ticlopidine) can isolate metabolite-specific effects. Behavioral tests (e.g., forced swim test for antidepressant activity) further clarify mechanistic divergence .

Q. Advanced: How do CYP2B6 genetic polymorphisms impact this compound’s pharmacokinetic and pharmacodynamic data interpretation?

Answer: CYP2B6 polymorphisms (e.g., 516G>T) reduce this compound AUC by 30–50%, necessitating genotyping in clinical cohorts. Pharmacodynamic studies must stratify participants by metabolizer phenotype to avoid confounding efficacy outcomes. Dose adjustments or alternative therapies (e.g., varenicline) may be required for poor metabolizers in smoking cessation trials .

Q. Basic: What key considerations ensure accurate quantification of this compound during method validation?

Answer: Validate assays using deuterated internal standards (e.g., this compound D6) to correct for matrix effects. Include specificity tests against structurally similar metabolites (e.g., erythro/threo isomers). Stability assessments (freeze-thaw, long-term storage) must confirm metabolite integrity. Regulatory compliance (e.g., FDA Bioanalytical Method Validation guidelines) ensures reproducibility across labs .

Q. Advanced: What methodological considerations are critical when assessing this compound’s effects on nicotinic receptors?

Answer: Use electrophysiology (e.g., patch-clamp) to measure α3β4 and α4β2 nicotinic receptor modulation. Pair with radioligand binding assays (e.g., [³H]-epibatidine) to determine IC50 values. In vivo, employ nicotine self-administration models in transgenic mice (e.g., β2-subunit knockouts) to isolate receptor subtype contributions. Control for off-target effects using selective antagonists (e.g., dihydro-β-erythroidine) .

Properties

IUPAC Name

2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOBKSKAZMVBHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431622
Record name 2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357399-43-0
Record name 2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(+/−)-(2R*,3R*)-2-(3-chlorophenyl)-3,5,5-tiimethyl-2-morpholinol hydrochloride may be converted back to its free base by the following process. A 3.0 g sample of (+/−)-(2R*,3R*)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol hydrochloride was dissolved in water (100 mL) and diethyl ether was added (200 mL). The mixture was chilled in an ice bath and the pH was adjusted to>10 with 1.0N aqueous sodium hydroxide. After stirring for 30 min., the phases were separated and the aqueous phase was extracted with diethyl ether. The combined diethyl ether extracts were dried (Na2SO4) and concentrated in vacuo to give 2.6 g of (+/−)-(2R*, 3R*)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol as a white solid. This was used without further purification for the chiral chromatography described below.
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Synthesis routes and methods II

Procedure details

To a solution of 3′-chloro-2-bromo-propiophenone (61.2 g, 247 mmol) in acetonitrile (752 mL) was added 2-amino-2-methyl-1-propanol (56.5 g, 630 mmol). The reaction mixture was allowed to reflux for 8 hours, then slowly cooled to room temperature. The solution was concentrated in vacuo to provide a yellow solid. The crude material was dissolved in 600 mL of ethyl acetate and washed with water (300 mL×2). The ethyl acetate layer was dried (MgSO4), filtered, and concentrated in vacuo to give the product in 90% yield. 1H NMR (CDCl3) δ0.82 (d, J=6.6 Hz, 3H), 1.07 (s, 3H), 1.39 (s, 3H), 3.19 (q, J=6.5 Hz, 1H), 3.42 (d, J=11.2 Hz, 1H), 3.83 (d, J=11.2 Hz, 2H), 7.2-7.65 (m, 4H).
Quantity
61.2 g
Type
reactant
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56.5 g
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752 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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